molecular formula C19H22FN3O4 B5972518 ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate

ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate

Cat. No.: B5972518
M. Wt: 375.4 g/mol
InChI Key: YKBUOMHTJZXJFS-UHFFFAOYSA-N
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Description

Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group. The final step involves the coupling of the pyrazole and piperidine rings through a carbonylation reaction, often using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
  • Ethyl 1-[5-(4-fluorophenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
  • Ethyl 1-[5-(2-chlorophenoxymethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate is unique due to the presence of the 2-fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications .

Properties

IUPAC Name

ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-2-26-19(25)13-6-5-9-23(11-13)18(24)16-10-14(21-22-16)12-27-17-8-4-3-7-15(17)20/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBUOMHTJZXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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